REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([Li])CCC.C[O:21]B(OC)OC.[OH-].[Na+].OO.S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>C1COCC1.CCCCCC>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([OH:21])=[CH:3][C:4]=1[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12] |f:3.4,6.7.8|
|
Name
|
5-bromo-2-methoxy-3-neopentylpyridine
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)CC(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.31 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 14 hr
|
Duration
|
14 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 5 hr
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=N1)O)CC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |